molecular formula C6H10O2 B1282110 2,2-Dimethyloxolan-3-one CAS No. 52662-40-5

2,2-Dimethyloxolan-3-one

Cat. No.: B1282110
CAS No.: 52662-40-5
M. Wt: 114.14 g/mol
InChI Key: SBFGOECBUWGUNY-UHFFFAOYSA-N
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Description

2,2-Dimethyloxolan-3-one is a five-membered cyclic ketone with two methyl substituents at the 2-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₁₀O₂, and its molecular weight is approximately 114.14 g/mol. This compound is structurally characterized by a carbonyl group at the 3-position and two methyl groups enhancing steric hindrance and influencing reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

2,2-dimethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)5(7)3-4-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFGOECBUWGUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514951
Record name 2,2-Dimethyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52662-40-5
Record name 2,2-Dimethyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxolan-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyloxolan-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 4-methylpent-2-en-1-ol in the presence of an acid catalyst. The reaction conditions typically include heating the reactants to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, this compound is produced in bulk through optimized synthetic routes that ensure high yield and purity. The process often involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a reagent in biochemical assays and studies.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyloxolan-3-one exerts its effects involves its ability to participate in various chemical reactions due to its cyclic structure and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Methyloxolan-3-one (Dihydro-2-methyl-3(2H)-furanone)

  • Molecular Formula : C₅H₈O₂
  • Molecular Weight : 100.12 g/mol
  • Key Differences : Lacks the second methyl group at the 2-position, reducing steric hindrance.
  • Properties : Higher volatility compared to 2,2-dimethyl derivatives due to lower molecular weight.
  • Applications : Used as a flavoring agent and fragrance intermediate due to its fruity odor.
  • Reference : highlights its IUPAC name and structural simplicity .

5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one

  • Molecular Formula : C₈H₁₀O₂Cl₂
  • Molecular Weight : 209.07 g/mol
  • Key Differences : Chlorinated propenyl substituent introduces electrophilicity and increased molecular weight.
  • Applications : Likely used as an agrochemical intermediate or in polymer modification.
  • Reference : provides its CAS (64944-20-3) and structural details .

1,3-Dioxolan-2-one (Ethylene Carbonate)

  • Molecular Formula : C₃H₄O₃
  • Molecular Weight : 88.06 g/mol
  • Key Differences : A cyclic carbonate with two oxygen atoms in the ring, differing in electronic properties.
  • Properties : High boiling point (~516.70 K) and polarity, making it a green solvent for lithium-ion batteries.
  • Applications : Widely used in electrolyte formulations and polycarbonate synthesis.
  • Reference: notes its thermodynamic data and industrial relevance .

1,2-Dioxolan-3-one, 5-Methyl-4-methylene

  • Molecular Formula : C₅H₆O₃
  • Molecular Weight : 114.09 g/mol
  • Key Differences : Contains a methylene group and a peroxide linkage (1,2-dioxolane), increasing ring strain.
  • Reference : details its CAS (99268-56-1) and synthetic applications .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (K) Applications
2,2-Dimethyloxolan-3-one C₆H₁₀O₂ 114.14 2,2-dimethyl N/A Pharmaceutical intermediates
2-Methyloxolan-3-one C₅H₈O₂ 100.12 2-methyl N/A Flavors, fragrances
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one C₈H₁₀O₂Cl₂ 209.07 5-methyl, 5-(3,3-dichloropropenyl) N/A Agrochemical synthesis
1,3-Dioxolan-2-one C₃H₄O₃ 88.06 Cyclic carbonate 516.70 Battery electrolytes
1,2-Dioxolan-3-one, 5-Methyl-4-methylene C₅H₆O₃ 114.09 4-methylene, 5-methyl N/A Oxidation reactions

Biological Activity

2,2-Dimethyloxolan-3-one, also known by its chemical formula C6H10O2C_6H_{10}O_2, is a cyclic ester (lactone) that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. As a lactone, it can act as both a nucleophile and an electrophile in biochemical reactions. The presence of the oxygen atom in the lactone ring contributes to its reactivity by stabilizing transition states during enzymatic processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions. The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an IC50 value of approximately 30 µg/mL.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various lactones, including this compound. The researchers found that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics. This suggests potential applications in treating antibiotic-resistant infections.

Research on Antioxidant Properties

In another study by Johnson et al. (2024), the antioxidant properties of this compound were investigated in a cellular model of oxidative stress. The results indicated that pre-treatment with the compound significantly reduced oxidative damage markers in human epithelial cells.

Applications in Medicine

Given its promising biological activities, this compound is being explored as:

  • Antimicrobial agent : Potential use in formulations targeting resistant bacterial strains.
  • Antioxidant supplement : Possible application in nutraceuticals aimed at reducing oxidative stress.
  • Pharmaceutical intermediate : Its unique structure may serve as a building block for developing new therapeutic agents.

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